molecular formula C16H13BrN2OS B13620528 2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide

2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide

Cat. No.: B13620528
M. Wt: 361.3 g/mol
InChI Key: OWGGCJPYFVYOBO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]benzothiazole core substituted with a 4-methoxyphenyl group at position 2. The hydrobromide salt enhances its solubility and bioavailability.

Properties

Molecular Formula

C16H13BrN2OS

Molecular Weight

361.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole;hydrobromide

InChI

InChI=1S/C16H12N2OS.BrH/c1-19-12-8-6-11(7-9-12)13-10-18-14-4-2-3-5-15(14)20-16(18)17-13;/h2-10H,1H3;1H

InChI Key

OWGGCJPYFVYOBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2.Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(4-Methoxyphenyl)imidazo[2,1-b]benzothiazole hydrobromide generally involves:

  • Starting from a 2-aminobenzothiazole derivative .
  • Cyclization with a suitable substituted phenyl ketone (e.g., 4-methoxyacetophenone or its halogenated analog).
  • Formation of the imidazo ring fused to the benzothiazole.
  • Conversion to the hydrobromide salt by treatment with hydrobromic acid.

This approach is supported by patent literature describing similar imidazo[2,1-b]benzothiazole derivatives and their preparation under controlled conditions.

Stepwise Preparation Method

Step A: Cyclization to Form Imidazo[2,1-b]benzothiazole Core
  • Starting materials : 2-amino-6-hydroxybenzothiazole or substituted 2-aminobenzothiazole.
  • Reagents : 2-bromo-4'-methoxyacetophenone (or equivalent halogenated ketone).
  • Conditions : Reaction carried out in alcoholic solvent (e.g., n-butanol) with a base such as sodium bicarbonate or potassium carbonate.
  • Temperature : Reflux at 105–115 °C.
  • Outcome : Formation of 2-(4-methoxyphenyl)imidazo[2,1-b]benzothiazole intermediate.

The reaction is typically performed under reflux in the presence of carbonate salts to promote cyclization and substitution, with the product isolated by filtration or centrifugation.

Step B: Hydrobromide Salt Formation
  • Reagent : Hydrobromic acid (HBr) aqueous solution.
  • Conditions : Refluxing aqueous HBr at 105–110 °C.
  • Purpose : Conversion of the free base imidazo compound to the hydrobromide salt, improving stability and solubility.
  • Isolation : Product collected by filtration or centrifuge.

The hydrobromide salt formation is a critical step for obtaining the final salt form of the compound, which is often required for pharmaceutical applications.

Alternative Synthetic Routes and Modifications

  • Halogenation and Formylation : Some methods involve initial functionalization of the imidazo[2,1-b]benzothiazole core by halogenation or formylation at specific positions, followed by reduction or substitution to introduce the methoxyphenyl group.
  • Use of Boron Tribromide (BBr3) : For demethylation or other modifications on the methoxy group, BBr3 can be employed under controlled conditions.
  • Catalysts and Additives : Potassium carbonate and tetrabutylammonium iodide are sometimes used to facilitate nucleophilic substitution reactions in polar solvents like dimethylformamide (DMF).

Data Table: Key Reaction Parameters for Preparation

Step Reaction Type Starting Materials Reagents/Conditions Temperature (°C) Solvent Product Isolated
A Cyclization & Substitution 2-amino-6-hydroxybenzothiazole + 2-bromo-4'-methoxyacetophenone Sodium bicarbonate or potassium carbonate, reflux 110–115 n-Butanol 2-(4-Methoxyphenyl)imidazo[2,1-b]benzothiazole intermediate
B Salt formation Imidazo[2,1-b]benzothiazole intermediate Aqueous hydrobromic acid (HBr), reflux 105–110 Aqueous HBr 2-(4-Methoxyphenyl)imidazo[2,1-b]benzothiazole hydrobromide salt
C Optional functionalization Imidazo compound BBr3 or other halogenation reagents Variable Organic solvent Modified derivatives (if applicable)

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.

    Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Anticancer Activity

The anticancer potency of imidazo[2,1-b][1,3]benzothiazole derivatives is highly dependent on substituents at positions 2 (aryl groups) and 7 (electron-withdrawing/donating groups). Key comparisons include:

Table 1: Anticancer Activity of Selected Derivatives
Compound Substituents IC50 (μM) Cell Line Reference
3f () 7-SO₂NH₂, 2-(4-Fluorophenyl) 0.097 Hep G2
3g () 7-SO₂NH₂, 2-(4-Methylphenyl) 0.114 Hep G2
3c () 7-Br, 2-(4-Fluorophenyl) 0.04–0.052 A375C (Melanoma)
12a () Thiophene-substituted 0.85–1.70 Pancreatic cells

Key Findings :

  • Electron-withdrawing groups (e.g., SO₂NH₂, Br) at position 7 enhance activity. For example, 3f (IC50 = 0.097 μM) is 10-fold more potent than thiadiazole derivatives like 12a (IC50 = 0.85 μM) .
  • 4-Fluorophenyl at position 2 improves activity against melanoma (3c: IC50 = 0.04 μM) compared to 4-methylphenyl (3g: IC50 = 0.114 μM) in liver cancer .
  • The methoxyphenyl group (as in the target compound) is unexplored in these studies but may modulate solubility and DNA binding due to its electron-donating nature.

Antimicrobial Activity and Substituent Trends

Imidazo[2,1-b][1,3]benzothiazoles with aryl substitutions exhibit broad-spectrum antimicrobial activity:

Table 2: Antimicrobial Activity of Key Derivatives
Compound () Substituents Activity (vs. Standard) Target Pathogens
13d 2,3-Diaryl-substituted Excellent Gram-positive
13h 2,3-Diaryl-substituted Excellent Gram-negative
13m 2,3-Diaryl-substituted Excellent Fungi

Key Findings :

  • Diaryl substitutions at positions 2 and 3 enhance antibacterial and antifungal activity, likely due to improved membrane penetration .
  • The methoxyphenyl group may offer similar advantages by balancing lipophilicity and hydrogen-bonding capacity.

Radiosensitizing Potential

Imidazo[2,1-b][1,3]benzothiazole derivatives act as radiosensitizers by enhancing DNA fragmentation under γ-radiation:

Table 3: Radiosensitizing Efficacy ()
Compound Substituents Radiosensitizing Dose (Gy) DNA Fragmentation
3f 7-SO₂NH₂, 4-Fluorophenyl 4 Significant
3c 7-Br, 4-Fluorophenyl 2 Potent

Key Insights :

  • Sulfonamide (SO₂NH₂) and bromo (Br) groups enhance radiosensitization by promoting DNA damage .
  • Methoxy groups (as in the target compound) may similarly stabilize radical intermediates during radiation.

Physicochemical and Structural Comparisons

Crystallographic and Conformational Analysis

  • Planarity : The imidazo[2,1-b][1,3]benzothiazole core is nearly planar (r.m.s. deviation = 0.021 Å), facilitating π-π stacking (3.370 Å interplanar distance) and S⋯O interactions (2.99–3.20 Å) .

Biological Activity

2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that combines an imidazole ring with a benzothiazole moiety. Its molecular formula is C16H13BrN2OS, with a molecular weight of 361.3 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets, which contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Comparative Antimicrobial Efficacy

Compound NameMIC (mg/mL)MFC (mg/mL)Activity
This compound0.01 - 0.050.02 - 0.06Strong
Ketoconazole0.28 - 1.880.38 - 2.82Moderate
Bifonazole0.32 - 0.640.64 - 0.81Moderate

This table illustrates the superior antimicrobial activity of the compound compared to established antifungal agents like ketoconazole and bifonazole .

Anticancer Activity

The compound has also been studied for its anticancer properties , particularly against human liver cancer (Hep G2) and melanoma cell lines. In vitro assays indicate that it can induce apoptosis in cancer cells through specific molecular interactions that alter growth pathways.

The anticancer activity is attributed to the compound's ability to bind to specific enzymes or receptors involved in cell proliferation and survival. This binding influences cellular signaling pathways, leading to increased radiosensitivity when combined with radiation therapy.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the same structural family:

  • Study on Imidazo[2,1-b]thiazoles : A series of derivatives were synthesized and evaluated for their activity against Hepatitis C virus (HCV), revealing promising leads with low effective concentrations (EC50 values in the nanomolar range) .
  • Antifungal Evaluation : Triazolium salts structurally related to imidazo[2,1-b][1,3]benzothiazoles displayed significant antifungal activities, suggesting a broader potential for these classes of compounds in treating infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide?

Methodological Answer:
The compound can be synthesized via microwave-assisted cyclocondensation. For example, irradiate a mixture of 5-fluorobenzothiazole amine and 2-bromo-1-(4-methoxyphenyl)ethanone in ethanol at 130°C for 45 minutes, followed by solvent evaporation and crystallization . Alternatively, hydrazide intermediates (e.g., 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide) can be reacted with isothiocyanates under reflux in ethanol to form thiazolidinone derivatives, which are structurally related .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include:

  • Unit cell dimensions : Monoclinic system (e.g., a=7.6120A˚a = 7.6120 \, \text{Å}, b=13.883A˚b = 13.883 \, \text{Å}, c=13.049A˚c = 13.049 \, \text{Å}) .
  • Planarity analysis : Benzothiazole and imidazole rings show deviations <0.045 Å, confirming rigidity .
  • Hydrogen bonding : Weak C–H···O interactions form 1D supramolecular chains, detectable via XRD .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution, while ethanol minimizes side reactions .
  • Catalyst use : Glacial acetic acid accelerates Schiff base formation in hydrazide reactions .
  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes (e.g., 45 minutes vs. 18 hours) .

Advanced: What computational approaches predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Study binding poses with target proteins (e.g., aldose reductase or HIV-1 protease) using software like AutoDock. For example, compound 9c (a structural analog) showed interactions with active sites via π-π stacking and hydrogen bonds .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardize assays : Use consistent in vitro models (e.g., MIC for antimicrobial activity) to reduce variability .
  • Structure-activity relationship (SAR) : Compare substituent effects; e.g., fluorophenyl groups enhance oxidative stability, while methoxy groups modulate lipophilicity .
  • Control experiments : Verify purity via HPLC and elemental analysis to rule out impurities influencing results .

Advanced: What strategies enable regioselective functionalization of the benzothiazole core?

Methodological Answer:

  • Directing groups : Use bromine or methoxy substituents to guide electrophilic substitution at specific positions .
  • Heterocyclization : React with 2-aminothiadiazoles under reflux to form fused imidazothiadiazoles, leveraging steric and electronic effects .

Basic: Which spectroscopic techniques are critical for characterization?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • IR spectroscopy : Detect C=N stretches (~1600 cm1^{-1}) and S–C vibrations (~690 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 298.33 for C16_{16}H11_{11}FN2_2OS) .

Advanced: How to analyze intermolecular interactions in crystalline forms?

Methodological Answer:

  • XRD-derived Hirshfeld surfaces : Quantify C–H···O and π-π interactions (e.g., 4.87° dihedral angle between benzothiazole and phenyl rings) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability linked to packing efficiency (e.g., decomposition >250°C indicates strong intermolecular forces) .

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